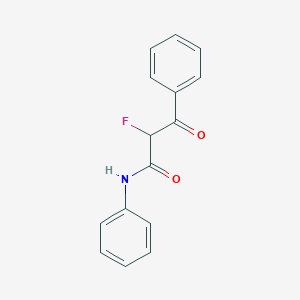

2-fluoro-3-oxo-N,3-diphenylpropanamide

Description

Properties

IUPAC Name |

2-fluoro-3-oxo-N,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c16-13(14(18)11-7-3-1-4-8-11)15(19)17-12-9-5-2-6-10-12/h1-10,13H,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFIYIJLAOWEIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-oxo-N,3-diphenylpropanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-arylamino coumarins.

Amide Formation: The final step involves the formation of the amide bond, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-oxo-N,3-diphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

-

Antitumor Activity : Research indicates that derivatives of 2-fluoro-3-oxo-N,3-diphenylpropanamide can inhibit the proliferation of cancer cell lines. For instance, compounds similar to this structure have shown significant in vitro activity against non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460 .

Compound IC50 (µM) Cell Line 5e 10 A549 6g 15 NCI-H460 -

Antibacterial Properties : Fluorinated compounds are also being explored for their antibacterial potential. A study on oxazolidinone derivatives revealed that modifications based on fluorinated amides improved their effectiveness against gram-positive bacteria .

Compound MIC (µg/mL) Activity 7j 0.25 Stronger than linezolid

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile reagent:

-

Olefination Reactions : The compound can participate in olefination reactions, yielding α-fluoro-α,β-unsaturated esters, which are crucial intermediates in synthesizing biologically active molecules .

Reaction Type Yield (%) Olefination with benzaldehyde 81 - Synthesis of Complex Molecules : It is utilized as a starting material for synthesizing more complex organic structures, facilitating the development of new pharmaceuticals and agrochemicals .

Material Science

The unique properties of fluorinated compounds like this compound make them suitable for applications in material science. They can be incorporated into polymers and coatings to enhance chemical resistance and thermal stability.

Case Studies

- Fluorine's Role in Drug Design : A case study highlighted the significance of fluorination in modifying drug properties. The incorporation of fluorine into drug candidates has been linked to improved efficacy and reduced toxicity .

- Synthesis Pathways : Various synthetic routes have been developed for producing this compound efficiently. These methods involve using reagents like thionyl chloride under controlled conditions to ensure high yields and purity.

Mechanism of Action

The mechanism by which 2-fluoro-3-oxo-N,3-diphenylpropanamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and ketone group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

- Fluorine vs. Chlorine : The fluorine substituent in 2-fluoro-3-oxo-N,3-diphenylpropanamide enhances reaction efficiency compared to its chloro analogue (5d), which exhibits lower yields (31% vs. 61–88%) due to reduced electrophilicity .

- Ketone vs. Ester: Ethyl 2-fluoro-3-oxo-3-phenylpropanoate, an ester analogue, lacks the amide group, altering its reactivity in nucleophilic substitutions .

- Phthalimide Derivatives : The phthalimide-substituted analogue shows distinct biological activity (e.g., antiepileptic) due to increased steric bulk and electronic effects .

Physicochemical and Spectroscopic Properties

Table: NMR and MS Data Comparison

Notes:

- Chlorinated analogues exhibit characteristic NH proton signals (δ ~7.95 ppm) and split patterns due to adjacent chlorine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-3-oxo-N,3-diphenylpropanamide, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amidation of fluorinated phenyl precursors with keto-acid derivatives. Critical parameters include:

-

Temperature : Optimal range of 60–80°C to balance reaction rate and byproduct formation .

-

Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .

-

Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve coupling efficiency .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Parameter Optimal Condition Impact on Yield/Purity Temperature 70°C Maximizes conversion, minimizes decomposition Solvent DMF Enhances reactant solubility Catalyst Triethylamine Accelerates amidation kinetics

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine substitution patterns and keto-enol tautomerism (e.g., δ ~170 ppm for carbonyl in ¹³C NMR) .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₅H₁₁FNO₂: 264.0824) .

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98%) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer :

- Computational Setup : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- Applications : Predict reactivity toward nucleophiles (e.g., keto group susceptibility) and fluorophenyl ring electronic effects .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤1% to avoid cytotoxicity) .

- Dose-Response Analysis : Use IC₅₀ curves to differentiate true bioactivity from solvent artifacts .

- Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) .

Q. What catalytic mechanisms enhance its utility in multi-step syntheses?

- Methodological Answer :

-

Role of Fluorine : The electron-withdrawing fluoro group stabilizes transition states in nucleophilic acyl substitutions .

-

Case Study : In Pd-catalyzed cross-couplings, the keto group acts as a directing group for regioselective C–H functionalization .

Reaction Type Catalyst System Yield Improvement Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃ 75% → 88% Reductive Amination NaBH₃CN, AcOH 60% → 82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.